molecular formula C12H8N2O4 B11867734 [2,4'-Bipyridine]-3',5-dicarboxylic acid

[2,4'-Bipyridine]-3',5-dicarboxylic acid

Cat. No.: B11867734
M. Wt: 244.20 g/mol
InChI Key: OEONEEUUXCDPQC-UHFFFAOYSA-N
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Description

[2,4’-Bipyridine]-3’,5-dicarboxylic acid is an organic compound that belongs to the bipyridine family. Bipyridines are a group of compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of carboxylic acid groups at the 3’ and 5’ positions of the 2,4’-bipyridine structure. It is a colorless solid that is soluble in organic solvents and slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,4’-Bipyridine]-3’,5-dicarboxylic acid can be achieved through various methods. One common approach involves the decarboxylative cross-coupling of pyridine derivatives with aryl bromides. This reaction is typically catalyzed by nickel chloride (NiCl₂·6H₂O) without the need for external ligands . Another method involves the use of platinum and palladium catalysts in a high-pressure reaction with isopropyl acetates .

Industrial Production Methods

Industrial production of [2,4’-Bipyridine]-3’,5-dicarboxylic acid often involves large-scale catalytic processes. These processes are designed to maximize yield and minimize the use of hazardous reagents. The use of homogeneous catalytic systems, such as those involving nickel or palladium, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[2,4’-Bipyridine]-3’,5-dicarboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include bipyridinium salts, reduced bipyridine derivatives, and various substituted bipyridines .

Mechanism of Action

The mechanism of action of [2,4’-Bipyridine]-3’,5-dicarboxylic acid involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, leading to various catalytic and biological effects. The compound can also interact with biological molecules through hydrogen bonding and other non-covalent interactions, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,4’-Bipyridine]-3’,5-dicarboxylic acid is unique due to its specific substitution pattern, which allows for distinct coordination and reactivity properties compared to other bipyridine isomers. Its carboxylic acid groups provide additional sites for functionalization, making it a versatile compound in various chemical and biological applications .

Biological Activity

[2,4'-Bipyridine]-3',5-dicarboxylic acid is a bipyridine derivative characterized by its two carboxylic acid groups at the 3' and 5' positions of one of the pyridine rings. This compound has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly in cancer research.

  • Molecular Formula : C12_{12}H10_{10}N2_2O4_4
  • Molecular Weight : 244.20 g/mol
  • Structure : The compound features two nitrogen-containing pyridine rings, which contribute to its unique chemical interactions.

Cytotoxicity and Anticancer Properties

Research indicates that complexes formed from this compound exhibit notable cytotoxic effects against various cancer cell lines while showing reduced toxicity towards normal cells. This selective cytotoxicity is attributed to the compound's ability to bind DNA and proteins, influencing critical cellular processes such as apoptosis and cell signaling pathways. Notably, ruthenium complexes derived from this acid have demonstrated effective antioxidant properties and potential applications in targeted cancer therapies.

The biological activity of this compound is primarily mediated through its interaction with biomolecules:

  • DNA Binding : Studies have shown that the compound can bind to calf thymus DNA via groove binding mechanisms, which may stabilize DNA and modulate gene expression.
  • Protein Interaction : The compound's functional groups enhance its affinity for proteins, potentially influencing enzymatic activities and cellular signaling.

Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

StudyFocusKey Findings
CytotoxicityDemonstrated significant cytotoxic effects against cancer cell lines with low toxicity to normal cells.
DNA InteractionShowed binding affinity to DNA, influencing stability and gene expression modulation.
Antioxidant ActivityExhibited antioxidant properties beneficial for reducing oxidative stress in cells.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of ruthenium complexes derived from this compound on various cancer cell lines. The results indicated a higher selectivity for tumor cells compared to normal cells, with IC50 values significantly lower for cancer cells.
  • DNA Binding Studies : Utilizing UV-visible spectroscopy and fluorescence spectroscopy, researchers assessed the binding interactions between this compound and calf thymus DNA. The findings suggested that the compound binds effectively via groove binding mechanisms, enhancing DNA stability.

Properties

Molecular Formula

C12H8N2O4

Molecular Weight

244.20 g/mol

IUPAC Name

6-(3-carboxypyridin-4-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H8N2O4/c15-11(16)7-1-2-10(14-5-7)8-3-4-13-6-9(8)12(17)18/h1-6H,(H,15,16)(H,17,18)

InChI Key

OEONEEUUXCDPQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=C(C=NC=C2)C(=O)O

Origin of Product

United States

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